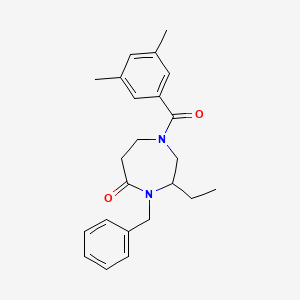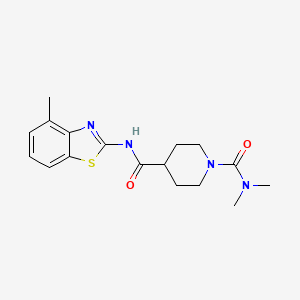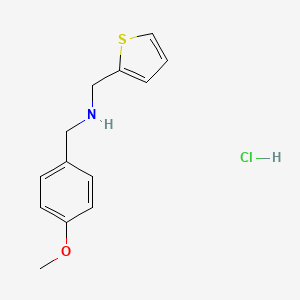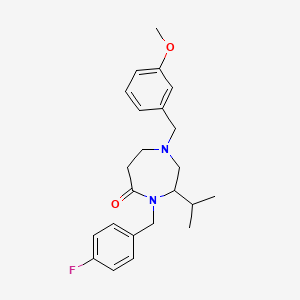
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound with a diazepine ring structure. It is a potent antagonist of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. Ro 15-4513 has been widely used in scientific research to study the mechanism of action of GABA(A) receptors and their role in various physiological and pathological conditions.
Wirkmechanismus
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABA(A) receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA and prevents its inhibitory effect on neuronal activity. This leads to an increase in neuronal excitability and can cause convulsions and other neurological symptoms.
Biochemical and physiological effects:
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several biochemical and physiological effects on the brain and other organs. It can cause convulsions, tremors, and other neurological symptoms by blocking the inhibitory effect of GABA on neuronal activity. It can also affect the release of other neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and addiction. 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been shown to reduce alcohol consumption in animal models and has been studied as a potential treatment for alcoholism.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has some limitations for lab experiments. It can cause convulsions and other neurological symptoms at high doses, which can limit its use in certain experiments. It also has a short half-life in the body, which can make it difficult to maintain a stable concentration in experiments.
Zukünftige Richtungen
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several potential future directions for scientific research. It could be studied as a potential treatment for alcoholism and other addictive disorders. It could also be used to study the role of GABA(A) receptors in other neurological and psychiatric conditions such as anxiety, depression, and schizophrenia. Additionally, 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 could be used to develop new drugs that target the GABA(A) receptor and have fewer side effects than current drugs.
Synthesemethoden
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 can be synthesized in several ways, but the most common method involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been extensively used in scientific research to study the mechanism of action of GABA(A) receptors. It is a potent antagonist of the receptor, which means it blocks the binding of GABA to the receptor and prevents its inhibitory effect on neuronal activity. By studying the effects of 4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one 15-4513 on GABA(A) receptors, researchers have gained insights into the role of these receptors in various physiological and pathological conditions such as anxiety, epilepsy, and alcoholism.
Eigenschaften
IUPAC Name |
4-benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-21-16-24(23(27)20-13-17(2)12-18(3)14-20)11-10-22(26)25(21)15-19-8-6-5-7-9-19/h5-9,12-14,21H,4,10-11,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHWAJIWDXGORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(3,5-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)